molecular formula C25H24N4O3 B2391802 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide CAS No. 1251553-24-8

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide

Cat. No. B2391802
CAS RN: 1251553-24-8
M. Wt: 428.492
InChI Key: DQTGXQJAIDNTJT-UHFFFAOYSA-N
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Description

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

GABAA/Benzodiazepine Receptor Studies

This compound is part of a series of compounds that bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, as measured by [35S]TBPS binding ratios (Tenbrink et al., 1994).

Structural and Property Analysis

The structural aspects of similar amide-containing isoquinoline derivatives have been studied, revealing insights into their properties when interacting with different acids (Karmakar et al., 2007).

Antimicrobial and Antiprotozoal Activities

A study on a new series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, starting from 2-hydroxy quinoxaline, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound in this study showed significant activity in a short-term in vivo model in T. cruzi (Patel et al., 2017).

Cytotoxic Evaluation in Cancer Studies

Another related study focused on the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their cytotoxic effects on cancer cell lines, showing that certain compounds exhibited remarkable cytotoxic activity (Hassanzadeh et al., 2019).

Antiviral and Antiapoptotic Effects

In a study on a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, significant antiviral and antiapoptotic effects were observed in vitro. This compound also showed decreases in viral load and increased survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Antimicrobial and Antituberculosis Potential

Research on 2-(quinolin-4-yloxy)acetamides showed these compounds to be potent inhibitors of Mycobacterium tuberculosis growth. The synthesized compounds were active against drug-resistant strains and demonstrated low toxicity to Vero and HaCat cells. Their intracellular activity against bacilli in infected macrophages was similar to that of rifampin, indicating potential as alternatives for tuberculosis treatment (Pissinate et al., 2016).

properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-15(2)17-6-5-7-18(12-17)26-22(30)14-29-21-9-4-3-8-19(21)20(13-23(29)31)25-27-24(28-32-25)16-10-11-16/h3-9,12-13,15-16H,10-11,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTGXQJAIDNTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide

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